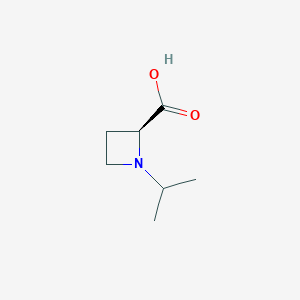
(1-Chloro-1,2,2,2-tetrafluoroethyl)benzene
Übersicht
Beschreibung
(1-Chloro-1,2,2,2-tetrafluoroethyl)benzene is an organic compound characterized by a benzene ring substituted with a 1-chloro-1,2,2,2-tetrafluoroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloro-1,2,2,2-tetrafluoroethyl)benzene typically involves the reaction of benzene with 1-chloro-1,2,2,2-tetrafluoroethane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl₃), and at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process, where benzene and 1-chloro-1,2,2,2-tetrafluoroethane are fed into a reactor containing the catalyst. The reaction mixture is then purified to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Chloro-1,2,2,2-tetrafluoroethyl)benzene can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and hydrocarbons.
Substitution: Formation of nitrobenzene and sulfonic acids.
Wissenschaftliche Forschungsanwendungen
(1-Chloro-1,2,2,2-tetrafluoroethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (1-Chloro-1,2,2,2-tetrafluoroethyl)benzene exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
(1-Chloro-1,2,2,2-tetrafluoroethyl)benzene is compared with other similar compounds, such as:
1-Chloro-2,2,2-trifluoroethane: Similar in structure but with a different degree of fluorination.
Benzene derivatives: Other benzene derivatives with different substituents, highlighting the uniqueness of this compound in terms of its chemical properties and applications.
Eigenschaften
IUPAC Name |
(1-chloro-1,2,2,2-tetrafluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4/c9-7(10,8(11,12)13)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJXXNHFJPMNTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20699379 | |
| Record name | (1-Chloro-1,2,2,2-tetrafluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20699379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426-56-2 | |
| Record name | (1-Chloro-1,2,2,2-tetrafluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20699379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl (3R)-3-[(dimethylamino)methyl]piperidine-1-carboxylate](/img/structure/B1504838.png)







![2-Oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B1504863.png)
![6-Benzyl-4-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1504867.png)

